L-tryptophan

概要

説明

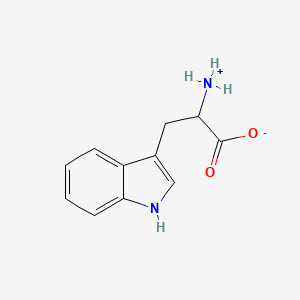

トリプトファンは、タンパク質の生合成において重要な役割を果たす必須アミノ酸です。 α-アミノ基、α-カルボン酸基、および側鎖インドールを含み、非極性芳香族β炭素置換基を持つ極性分子です . トリプトファンは、神経伝達物質セロトニン、ホルモンメラトニン、ビタミンB3(ナイアシン)など、いくつかの重要な生体分子の前駆体です . ヒトや多くの動物はトリプトファンを合成することができず、食事から摂取する必要があります。そのため、トリプトファンは必須アミノ酸です .

準備方法

合成経路と反応条件: トリピトファンは、さまざまな化学的方法で合成することができます。一般的なアプローチの1つは、インドールとグリシンを出発物質として使用する方法です。 反応には通常、パラジウム錯体などの触媒が必要であり、穏やかな条件下で進行してトリプトファンを生成します . 別の方法は、インドール-3-アセトアルデヒドとアンモニアを使用する方法です。これは縮合反応を起こしてトリプトファンを生成します .

工業生産方法: 微生物発酵は、トリプトファンの工業生産で最も広く使用されている方法です。 このプロセスには、大腸菌やコリネバクテリウムグルタミカムなどの遺伝子組み換え微生物を使用します。これらの微生物は、トリプトファンを過剰生産することができます . 発酵プロセスは、制御された条件下で大型のバイオリアクターで行われ、その後トリプトファンを抽出・精製します .

3. 化学反応解析

反応の種類: トリピトファンは、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、トリプトファン2,3-ジオキシゲナーゼという酵素によって触媒される、キヌレニンを生成するトリプトファンの酸化です . トリプトファンはまた、還元されてトリプタミンを生成することもできます。この反応は、通常、水素化リチウムアルミニウムなどの還元剤を使用して行われます .

一般的な試薬と条件:

酸化: トリプトファンは、酸性条件下で過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます.

主要な生成物:

酸化: キヌレニン、ホルミルキヌレニン

還元: トリプタミン

置換: ハロゲン化トリプトファン誘導体

化学反応の分析

Types of Reactions: Tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of tryptophan to form kynurenine, which is catalyzed by the enzyme tryptophan 2,3-dioxygenase . Tryptophan can also undergo reduction to form tryptamine, a reaction that is typically carried out using reducing agents such as lithium aluminum hydride .

Common Reagents and Conditions:

Substitution: Tryptophan can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Major Products:

Oxidation: Kynurenine, formylkynurenine

Reduction: Tryptamine

Substitution: Halogenated tryptophan derivatives

科学的研究の応用

トリプトファンは、科学研究において幅広い応用範囲を持っています。

作用機序

トリプトファンは、いくつかのメカニズムを通じてその効果を発揮します。

セロトニン経路: トリプトファンは、トリプトファンヒドロキシラーゼという酵素によってヒドロキシル化されて5-ヒドロキシトリプトファンを生成し、これが脱炭酸されてセロトニンを生成します.

キヌレニン経路: トリプトファンは、トリプトファン2,3-ジオキシゲナーゼによって酸化されてホルミルキヌレニンを生成し、これがキヌレニンに変換されます.

メラトニン経路: セロトニンはアセチル化され、その後メチル化されてメラトニンを生成します。メラトニンは、睡眠覚醒サイクルを調節するホルモンです.

6. 類似化合物の比較

トリプトファンは、インドール側鎖の存在により、アミノ酸の中でユニークな存在です。この側鎖により、独自の生化学的相互作用が可能になります . 類似の化合物には、以下が含まれます。

フェニルアラニン: ベンジル側鎖を含み、チロシン、ドーパミン、ノルエピネフリンの前駆体です.

チロシン: フェノール側鎖を含み、カテコールアミンや甲状腺ホルモンの合成に関与しています.

ヒスチジン: イミダゾール側鎖を含み、ヒスタミン前駆体です.

これらのアミノ酸と比較して、トリプトファンのインドール側鎖は、より広範囲の生体分子との相互作用を可能にするため、さまざまな生理学的プロセスに不可欠です .

類似化合物との比較

Tryptophan is unique among amino acids due to its indole side chain, which allows for unique biochemical interactions . Similar compounds include:

Phenylalanine: Contains a benzyl side chain and is a precursor to tyrosine, dopamine, and norepinephrine.

Tyrosine: Contains a phenol side chain and is involved in the synthesis of catecholamines and thyroid hormones.

Histidine: Contains an imidazole side chain and is a precursor to histamine.

Compared to these amino acids, tryptophan’s indole side chain allows for interactions with a wider range of biomolecules, making it essential for various physiological processes .

生物活性

L-Tryptophan (L-Trp) is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and neurotransmitter production. Its metabolism is complex and involves several pathways, primarily the serotonin and kynurenine pathways. This article explores the biological activity of this compound, highlighting its metabolic pathways, therapeutic potential, case studies, and relevant research findings.

Metabolic Pathways of this compound

This compound is metabolized through three primary pathways:

- Serotonin Pathway :

- Kynurenine Pathway :

- Indole Pathway :

Therapeutic Potential

This compound's metabolism has been implicated in various health conditions, making it a target for therapeutic interventions:

- Mood Disorders : Research indicates that L-Trp supplementation can alleviate symptoms of depression and anxiety by increasing serotonin levels in the brain. A systematic review found that L-Trp intake significantly improved mood in healthy individuals .

- Cancer Immunotherapy : IDO1, an enzyme involved in the kynurenine pathway, has been identified as a target for cancer immunotherapy. Inhibitors like epacadostat have shown promise in restoring T-cell activity by reducing IDO1 activity .

- Antimicrobial Activity : this compound exhibits antibiofilm properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa by disrupting quorum sensing mechanisms .

Case Study on Eosinophilia-Myalgia Syndrome (EMS)

A notable case study examined the association between this compound supplementation and EMS, a serious condition characterized by muscle pain and eosinophilia. The study found that impurities in L-Trp products were responsible for EMS outbreaks rather than L-Trp itself. This led to regulatory changes regarding its use .

Research Findings on Supplementation Effects

A systematic review analyzed multiple randomized controlled trials (RCTs) on L-Trp supplementation's effects on mood. The results indicated that doses ranging from 0.14 to 3 grams could effectively reduce negative feelings and enhance positive emotions in healthy adults .

Data Table: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Serotonin Production | Precursor for serotonin synthesis | Mood regulation, anxiety reduction |

| Immune Modulation | Inhibition of IDO1 | Cancer immunotherapy strategies |

| Antimicrobial Activity | Inhibition of biofilm formation | Treatment of infections caused by biofilm-forming bacteria |

| Neuroprotective Effects | Kynurenine metabolites' role | Potential benefits in neurodegenerative diseases |

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of L-tryptophan in biological samples using HPLC?

- Methodological Answer : For precise quantification, prepare a calibration curve using this compound standards (≥99% purity) across a concentration range relevant to your samples (e.g., 0.1–100 µM). Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (95:5 v/v), a flow rate of 1 mL/min, and UV detection at 280 nm. Include quality controls (blanks, replicates) and validate the method using R² > 0.99 for linearity .

Q. What statistical approaches are appropriate for analyzing the significance of this compound in factorial experiments?

- Methodological Answer : Apply ANOVA to identify significant variables (e.g., this compound concentration, root extract interactions). For example, in a Plackett-Burman design, variables with p < 0.05 (e.g., this compound’s p = 0.000 in IAA biosynthesis) indicate high significance. Use response surface methodology (RSM) to model non-linear interactions, ensuring adjusted R² > 0.85 and RMSE < 10% of the mean response .

Q. How should this compound solutions be prepared to minimize oxidation during storage?

- Methodological Answer : Dissolve this compound in degassed, pH-adjusted buffer (e.g., PBS at pH 7.4) under nitrogen atmosphere. Store aliquots at −80°C in amber vials to prevent light-induced degradation. Validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in metabolite regulation across gender-specific studies?

- Methodological Answer : Stratify data by sex and use multivariate analysis (e.g., PCA or PLS-DA) to identify gender-specific metabolite correlations. For instance, in T2D studies, compare this compound levels in male vs. female cohorts using adjusted t-tests with Bonferroni correction, reporting effect sizes (e.g., Cohen’s d) to contextualize biological relevance .

Q. What experimental design optimizes this compound extraction from plant waste while minimizing confounding variables?

- Methodological Answer : Use a Box-Behnken design (BBD) with three factors (temperature, solvent composition, ultrasonic power) and 15 runs, including triplicate center points. Analyze via RSM to identify optimal UAE conditions (e.g., 50°C, 70% ethanol, 200 W power) and validate using RMSE < 8% .

Q. How can semi-rational enzyme engineering enhance the thermostability of tryptophan 2-monooxygenase (TMO)?

- Methodological Answer : Combine homology modeling (e.g., Rosetta) with site-saturation mutagenesis targeting flexible loop regions. Screen variants via thermal shift assays (ΔTm ≥ 5°C) and validate soluble expression in E. coli BL21(DE3). For example, mutations like G102A improve TMO’s half-life at 40°C by 3-fold .

Q. What strategies mitigate interference from contaminants like 1,1’-ethylidenebis[tryptophan] in this compound studies?

- Methodological Answer : Employ LC-MS with a C8 column and MRM mode (m/z 441 → 204 for the contaminant vs. m/z 205 → 146 for this compound). Use certified reference materials (purity >95%) and spike recovery tests (85–115%) to validate specificity .

Q. Methodological & Ethical Considerations

Q. How should researchers address ethical concerns in human trials involving this compound supplementation?

- Methodological Answer : Obtain IRB approval and informed consent, specifying exclusion criteria (e.g., serotonin syndrome history). Use double-blind, placebo-controlled designs with randomization (e.g., block randomization). Monitor adverse events via validated scales (e.g., HAM-D for mood) and report dropout rates .

Q. What protocols ensure reproducibility in this compound’s free radical scavenging assays?

- Methodological Answer : Standardize DPPH and ABTS radical solutions (absorbance 0.70 ± 0.02 at 517 nm and 734 nm, respectively). Use quercetin as a positive control and calculate IC₅₀ values via non-linear regression. Report reaction times (30 min for DPPH; 6 min for ABTS) and solvent effects (e.g., ethanol vs. methanol) .

Q. How do nanoparticle formulations of this compound improve bioavailability in neurological studies?

- Methodological Answer : Synthesize this compound-PLGA nanoparticles via emulsion-diffusion (size < 200 nm, PDI < 0.2). Validate encapsulation efficiency (>80%) via HPLC and assess in vivo efficacy using Morris water maze tests in Alzheimer’s models (e.g., Wistar rats), comparing latency reduction vs. free this compound .

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tryptophan | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tryptophan | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-82-7 | |

| Record name | Poly(L-tryptophan) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021419 | |

| Record name | L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992), Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether, Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C, Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides., 13.4 mg/mL at 25 °C | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

A number of important side reactions occur during the catabolism of tryptophan on the pathway to acetoacetate. The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring. The latter enzyme is highly inducible, its concentration rising almost 10-fold on a diet high in tryptophan. Kynurenine is the first key branch point intermediate in the pathway. Kynurenine undergoes deamniation in a standard transamination reaction yielding kynurenic acid. Kynurenic acid and metabolites have been shown to act as antiexcitotoxics and anticonvulsives. A second side branch reaction produces anthranilic acid plus alanine. Another equivalent of alanine is produced further along the main catabolic pathway, and it is the production of these alanine residues that allows tryptophan to be classified among the glucogenic and ketogenic amino acids. The second important branch point converts kynurenine into 2-amino-3-carboxymuconic semialdehyde, which has two fates. The main flow of carbon elements from this intermediate is to glutarate. An important side reaction in liver is a transamination and several rearrangements to produce limited amounts of nicotinic acid, which leads to production of a small amount of NAD+ and NADP+., Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats., L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets or plates from dilute alcohol, White to slightly yellowish-white ... crystals or crystalline powder | |

CAS No. |

73-22-3 | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DUH1N11BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

554 to 558 °F (Decomposes) (NTP, 1992), 282 °C (decomposes), 230 °C | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。